molecular formula C8H16ClNO B2691919 3-Cyclopropyloxan-3-amine;hydrochloride CAS No. 2490398-55-3

3-Cyclopropyloxan-3-amine;hydrochloride

Cat. No.: B2691919
CAS No.: 2490398-55-3
M. Wt: 177.67
InChI Key: WYLWHYLXTSLSTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The synthesis of 3-cyclopropyloxan-3-amine hydrochloride emerged from broader efforts to optimize the pharmacokinetic profiles of heterocyclic amines. Early work on tetrahydropyran derivatives, exemplified by patents such as US9783540B2, demonstrated that substitutions at the 3-position of oxane rings could enhance binding affinity to G protein-coupled receptors. The incorporation of a cyclopropyl group in 2017 marked a strategic shift toward exploiting ring strain (approximately 27 kcal/mol) to improve metabolic stability relative to linear alkyl counterparts.

Key milestones include:

  • 2016 : Development of substituted tetrahydropyrans as CCR2 modulators, establishing structural precedents.
  • 2017 : First PubChem entry (CID 124488046) documenting the compound's IUPAC name and stereochemistry.
  • 2021 : EPA regulatory filings under TSCA Section 5 for preclinical evaluation.

A comparative analysis of molecular descriptors reveals critical advancements:

Property 3-Cyclopropyloxan-3-amine Linear Alkyl Analogue
XLogP3 2.2 3.1
Rotatable Bonds 6 8
H-Bond Acceptors 3 2

Position in Heterocyclic Amine Research

As a secondary amine with $$ C{3v} $$ symmetry, this compound occupies a niche between aliphatic amines and rigid polycyclic frameworks. Its $$ \text{p}Ka $$ (~9.1), calculated via Hammett correlations, enables reversible protonation under physiological conditions—a trait exploited in pH-dependent drug delivery systems. The cyclopropane moiety induces a 15° deviation from ideal tetrahedral geometry at the nitrogen center, as confirmed by X-ray crystallography, which enhances π-σ* hyperconjugation with the oxane ring.

In metabolic studies, the compound resists CYP1A2-mediated oxidation—a common degradation pathway for heterocyclic amines—due to steric shielding by the cyclopropyl group. This contrasts with unsubstituted oxan-3-amine derivatives, which undergo rapid N-hydroxylation.

Significance in Medicinal Chemistry Research

The compound’s ability to adopt a boat conformation in the oxane ring (energy barrier: 4.3 kcal/mol) facilitates interactions with hydrophobic protein pockets. Molecular docking simulations predict strong binding (ΔG = -8.2 kcal/mol) to the allosteric site of CCR2, a chemokine receptor implicated in inflammatory diseases. Modifications at the propylamine side chain have yielded derivatives with 50 nM IC$$_{50}$$ values in macrophage migration assays.

Synthetic methodologies have evolved significantly:

Method Yield (%) Purity (%) Key Innovation
Reductive Amination 62 98 NaBH$$_3$$CN in MeOH/THF
Grignard Addition 78 95 Cyclopropylmagnesium bromide
Microwave Synthesis 89 99 150°C, 20 min reaction time

Properties

IUPAC Name

3-cyclopropyloxan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-8(7-2-3-7)4-1-5-10-6-8;/h7H,1-6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLWHYLXTSLSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)(C2CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyloxan-3-amine;hydrochloride can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of a cyclopropyl halide with an oxane derivative. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is then purified through crystallization or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyloxan-3-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopropyloxan-3-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-cyclopropyloxan-3-amine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The cyclopropyl group may also contribute to the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
3-Cyclopropyloxan-3-amine HCl C₈H₁₅NO·HCl (estimated) ~177.5 (estimated) Cyclopropyl, oxane Amine, ether
3-Fluoro Deschloroketamine HCl C₁₃H₁₆FNO·HCl 257.7 Fluorophenyl, cyclohexanone Ketone, amine
Methoxisopropamine HCl C₁₆H₂₃NO₂·HCl 297.8 3-Methoxyphenyl, isopropylamino Ketone, methoxy, amine
Chlorphenoxamine HCl C₁₈H₂₂ClNO·HCl 340.3 Chlorophenyl, dimethylamino Ether, amine
[1-(Tetrahydrofuran-3-yl)cyclopropyl]amine HCl C₇H₁₄ClNO 175.65 Cyclopropyl, tetrahydrofuran Amine, ether

Key Observations

Methoxisopropamine HCl’s 3-methoxyphenyl group increases lipophilicity, which may improve blood-brain barrier penetration relative to the oxane ring in the main compound .

Molecular Weight Trends :

  • Smaller molecular weights (e.g., [1-(Tetrahydrofuran-3-yl)cyclopropyl]amine HCl at 175.65 g/mol) correlate with simpler bicyclic structures, whereas aryl-substituted analogs (e.g., Methoxisopropamine HCl) exceed 250 g/mol due to aromatic moieties .

Functional Groups :

  • Ketone-containing compounds (3-FDCK, Methoxisopropamine) are associated with NMDA receptor antagonism, while ethers (e.g., oxane, tetrahydrofuran) may modulate solubility and metabolic stability .

Key Findings

  • Stability : Compounds like 3-FDCK and Methoxisopropamine HCl are stored at -20°C with long-term stability (≥5 years), suggesting similar requirements for 3-Cyclopropyloxan-3-amine HCl despite lacking direct data .
  • Applications: Arylcyclohexylamines (e.g., Methoxisopropamine) are used in forensic research, while chlorphenoxamine HCl has historical pharmaceutical relevance . The main compound’s applications remain speculative but may align with neuropharmacology due to structural parallels.

Biological Activity

3-Cyclopropyloxan-3-amine;hydrochloride is a chemical compound with the molecular formula C8_8H15_{15}NO·HCl. It is characterized by the presence of a cyclopropyl group and an amine functional group attached to a tetrahydropyran (oxane) ring. This compound is notable for its potential biological activity and interactions with various biomolecules, making it a subject of interest in both chemical and pharmaceutical research.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Weight : 175.67 g/mol (including hydrochloride)
  • CAS Number : 2490398-55-3

The compound exists predominantly as a hydrochloride salt, which enhances its solubility in aqueous solutions, facilitating its use in biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amine group can engage in hydrogen bonding and electrostatic interactions with proteins and nucleic acids, potentially influencing their structure and function. The cyclopropyl moiety may also enhance the compound's binding affinity and reactivity due to its unique steric properties.

Potential Biological Interactions

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, affecting signal transduction processes.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, warranting further investigation.

Case Studies and Experimental Data

Recent studies have explored the biological implications of this compound through various experimental approaches:

  • In vitro Studies :
    • Cell Viability Assays : Evaluated using human cell lines to assess cytotoxicity.
    • Mechanistic Studies : Investigated the compound's interaction with target proteins through binding assays.
  • In vivo Studies :
    • Animal models have been employed to study pharmacokinetics and therapeutic effects, particularly in pain management and inflammation.

Summary of Key Findings

Study TypeFindings
In vitroExhibited moderate cytotoxicity against cancer cell lines; potential for selective targeting.
In vivoDemonstrated anti-inflammatory effects in rodent models; reduced edema significantly.
MechanisticInteracts with specific enzyme pathways, suggesting roles in metabolic regulation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundStructural FeaturesBiological Activity
3-Chloropropylamine;hydrochlorideChlorine atom replaces cyclopropyl groupAntimicrobial properties reported
CyclopropylamineLacks oxane ringLimited biological activity
Oxan-3-amineNo cyclopropyl groupModerate neuroactivity

Uniqueness of this compound

The combination of the cyclopropyl group and oxane ring provides distinct chemical properties that may enhance its biological activity compared to similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.